7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Description
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate is a spirocyclic compound characterized by a unique fused bicyclic structure with a six-membered spiro ring system (spiro[4.6]undecane). The molecule features two carbamate protecting groups (benzyl and tert-butyl) and a ketone moiety at position 2.
Properties
IUPAC Name |
7-O-benzyl 10-O-tert-butyl 3-oxo-2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-10-9-23(14-21(15-24)11-17(25)22-13-21)18(26)28-12-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFIJYCLPXMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CC(=O)NC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 76210-77-0. Its structural features include:
- Spirocyclic framework : Provides rigidity and steric hindrance.
- Functional groups : The presence of benzyl and tert-butyl groups influences its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The spirocyclic structure facilitates binding to enzymes or receptors, potentially modulating their activity. The exact mechanism may involve:
- Enzyme inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes critical for disease progression.
- Receptor modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neurological functions.
Biological Activity Overview
Research has indicated that compounds within the triazaspiro series exhibit a range of biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through various mechanisms including apoptosis induction. |
| Antimicrobial | Activity against bacterial strains, suggesting potential in treating infections. |
| Neuroprotective | Possible protective effects on neuronal cells, indicating a role in neurodegenerative diseases. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the anticancer properties of related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research on derivatives of triazaspiro compounds revealed promising antibacterial activity against Gram-positive bacteria. The compounds disrupted bacterial cell wall synthesis, leading to cell lysis.
- Neuroprotective Effects : In vitro studies indicated that these compounds could reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Tert-butyl 9-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate | Anticancer | Enzyme inhibition |
| 6-Benzyl 2-Tert-Butyl 10-Oxo-2,6,9-Triazaspiro[4.5]decane-2,6-dicarboxylate | Antimicrobial | Cell wall disruption |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the spiroaziridine/diazaspiro family, which includes analogs like tert-butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1368144-48-2, ). Below is a detailed comparison based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Reactivity in Synthetic Pathways: The benzyl and tert-butyl carbamate groups in the target compound offer orthogonal protection strategies, allowing sequential deprotection under hydrogenolysis (benzyl) and acidic (tert-butyl) conditions. This contrasts with the hydroxyl-containing analog (CAS: 1368144-48-2), where the hydroxyl group may limit stability in acidic environments but enhances solubility .
Role of Spiro Ring Size: The spiro[4.6] system in the target compound introduces greater conformational rigidity compared to spiro[4.5] analogs. Computational studies suggest that larger spiro rings (e.g., 4.6 vs.
Lumping Strategy Implications :
As per the lumping strategy in chemical modeling (), compounds like these may be grouped if they share functional group reactivity (e.g., carbamate deprotection). However, differences in ring size and substituents (e.g., ketone vs. hydroxyl) necessitate separate treatment in reaction networks to avoid oversimplification .
Limitations and Knowledge Gaps
- Data Scarcity : Direct experimental data on the target compound’s synthesis, stability, or applications are sparse. Most insights are extrapolated from structurally related compounds like CAS: 1368144-48-2.
Preparation Methods
Protection of Carboxylate Groups
- Tert-butyl protection: Typically introduced via reaction with tert-butyl chloroformate or tert-butanol under acidic or basic catalysis to form tert-butyl esters. This group is stable under many conditions and removable under acidic conditions.
- Benzyl protection: Introduced using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate, producing benzyl esters. Benzyl protecting groups can be removed via catalytic hydrogenation.
Formation of the Triazaspiro Core
- The spirocyclic core is constructed by cyclization of appropriate diamine and keto precursors.
- For example, electrochemical anodic oxidation methods have been employed to transform saturated cyclic carbamates into enecarbamates, which serve as intermediates for spirocyclic ring formation. This method allows the synthesis of diverse polycyclic scaffolds, including triazaspiro compounds.
- Alternatively, condensation reactions between amino groups and keto groups under controlled conditions can induce ring closure to form the spirocyclic structure.
Introduction of the 3-Oxo Group
- The keto group at position 3 can be introduced by selective oxidation of the corresponding methylene or alcohol precursor.
- Oxidation methods may include use of mild oxidants or catalytic systems that preserve the integrity of the spirocyclic ring.
Purification and Characterization
- After synthesis, purification is commonly achieved through column chromatography using solvent gradients such as cyclohexane/ethyl acetate mixtures (e.g., 98:2 to 85:15) to separate the target compound from impurities.
- Analytical techniques such as NMR spectroscopy confirm the structure and purity (>90% purity by quantitative NMR has been reported for related tert-butyl triazaspiro compounds).
- Storage conditions require protection from air and moisture, often under inert gas and at temperatures below 15°C to maintain compound stability.
Representative Experimental Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Carboxylate protection | tert-Butyl chloroformate, base, solvent | Formation of tert-butyl ester |
| 2 | Carboxylate protection | Benzyl bromide, base, solvent | Formation of benzyl ester |
| 3 | Cyclization to form spiro ring | Diamine + keto precursor, heating or electrochemical oxidation | Formation of 2,7,10-triazaspiro core |
| 4 | Oxidation | Mild oxidant, controlled temperature | Introduction of 3-oxo group |
| 5 | Purification | Column chromatography (Cyclohexane/EtOAc gradient) | Isolation of pure compound (>90% purity) |
Research Findings and Methodological Insights
- Electrochemical anodic oxidation has been shown as an effective method to generate enecarbamates, which are valuable intermediates in the synthesis of spirocyclic carbamates and triazaspiro compounds. This method provides a versatile platform to access diverse ring sizes and substitution patterns.
- Protection strategies using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups are pivotal for controlling the reactivity of amines and carboxylates during multi-step synthesis.
- Chromatographic purification following reaction steps is critical to achieve high purity, with solvent systems optimized for separation of closely related species.
- Stability considerations dictate storage under inert atmosphere and cool, dark conditions to prevent degradation of sensitive functional groups such as esters and keto moieties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including the use of protecting groups (e.g., tert-butyl and benzyl esters) to stabilize reactive intermediates. Key steps include cyclization to form the spirocyclic core and subsequent carboxylation. Solvent selection (e.g., ethanol or methanol) and temperature control are critical to avoid side reactions. For example, oxidizing agents like hydrogen peroxide are used to introduce the 3-oxo group, requiring strict pH and temperature monitoring to prevent over-oxidation . Optimization for industrial-scale synthesis emphasizes reflux conditions and catalyst loadings to improve yield (>80%) and purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Discrepancies in spectral data, such as unexpected splitting in NMR, can arise from conformational flexibility or impurities. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (DFT) helps resolve ambiguities .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity and biological interactions?
- Methodological Answer : The spirocyclic framework imposes steric constraints and conformational rigidity, which can enhance binding specificity to biological targets (e.g., enzymes like RIPK1). Computational docking studies reveal that the 3-oxo group participates in hydrogen bonding with active-site residues, while the tert-butyl group contributes to hydrophobic interactions. Comparative studies with non-spiro analogs show reduced off-target effects in the spirocyclic derivative, supporting its use in targeted therapies .
Q. What strategies address contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions (e.g., pH, serum proteins). To mitigate this:
- Perform parallel assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions.
- Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic degradation.
- Validate findings with in vivo models (e.g., murine pharmacokinetic studies) .
Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical integrity?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can enforce stereoselectivity. Purification via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration. For example, a 99% enantiomeric excess (ee) was achieved using (R)-BINOL-derived catalysts in a key cyclization step .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
